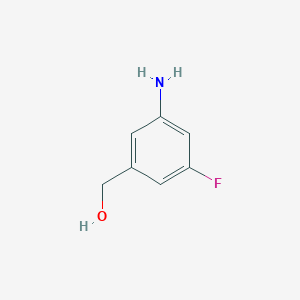

(3-Amino-5-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(3-amino-5-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPPYZJJBUKITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565613-80-0 | |

| Record name | (3-amino-5-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-fluorophenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of fluorobenzyl alcohol derivatives. One common method is the reduction of 3-nitro-5-fluorobenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-50°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: 3-Amino-5-fluorobenzaldehyde or 3-Amino-5-fluorobenzoic acid.

Reduction: 3-Amino-5-fluorobenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

(3-Amino-5-fluorophenyl)methanol serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals. The presence of both an amino group and a hydroxymethyl group allows for versatile reactions, including:

- Reduction : The compound can be reduced to yield 3-amino-5-fluorobenzylamine.

- Oxidation : The hydroxymethyl group can be oxidized to form 3-amino-5-fluorobenzaldehyde or 3-amino-5-fluorobenzoic acid.

- Substitution Reactions : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, enhancing the compound's utility in synthetic chemistry .

Biological Applications

Biochemical Probes

In biological research, this compound is used as a probe to study enzyme interactions and biochemical pathways. Its ability to form hydrogen bonds due to the amino group enhances its binding affinity to various biological targets, making it valuable in drug discovery and development.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from it have shown moderate activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans . This suggests its potential use in developing new antimicrobial agents.

Industrial Applications

Specialty Chemicals Production

The compound is also employed in the production of specialty chemicals and materials with specific properties. Its unique electronic characteristics due to the fluorine atom enhance the stability and reactivity of the resulting products, making them suitable for various industrial applications .

Case Studies

- Synthesis of Antimicrobial Agents : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showcasing its potential as a lead compound for new antibiotics .

- Drug Discovery Research : Research involving this compound has led to the identification of new targets in cancer therapy. Its interaction with specific enzymes has been explored, providing insights into its mechanism of action and potential therapeutic benefits .

Mechanism of Action

The mechanism of action of (3-Amino-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

[3-Amino-5-(trifluoromethyl)phenyl]methanol

- Molecular Formula: C₈H₇F₃NO

- Substituents : -NH₂, -CF₃, -CH₂OH

- Key Differences: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to the single fluorine in (3-Amino-5-fluorophenyl)methanol. This makes the trifluoromethyl derivative more suitable for drug design, where improved bioavailability is critical.

- Purity : 95% (commercially available from AOBChem, China) .

(3-Amino-5-nitrophenyl)methanol

- Molecular Formula : C₇H₇N₂O₃ (CAS: 90390-46-8)

- Substituents: -NH₂, -NO₂, -CH₂OH

- Key Differences: The nitro (-NO₂) group is a strong electron-withdrawing substituent, increasing acidity and reactivity in electrophilic substitutions. However, nitro groups may reduce stability under reducing conditions. This compound shares 90% structural similarity with this compound .

(2-Amino-5-bromo-3-fluorophenyl)methanol

- Molecular Formula: C₇H₇BrFNO (CAS: 906811-50-5)

- Substituents : -NH₂, -Br, -F, -CH₂OH

- Key Differences : The bromine atom adds steric bulk and increases molecular weight (MW = 220.04 g/mol vs. 153.14 g/mol for the parent compound). Bromine’s polarizability enhances reactivity in cross-coupling reactions, making this derivative valuable in Suzuki-Miyaura syntheses .

[5-(3-Aminophenyl)furan-2-yl]methanol

- Molecular Formula: C₁₁H₁₁NO₂ (CAS: 102870-03-1)

- Substituents : Furan ring, -NH₂, -CH₂OH

- Key Differences: The fused furan ring introduces aromatic heterocyclic character, altering electronic properties and expanding applications in materials science. The amino group’s meta position relative to the furan ring may influence π-π stacking interactions .

(3-Amino-5-fluorophenyl)acetonitrile

- Molecular Formula : C₈H₆FN₂ (CAS: 150156-79-3)

- Substituents : -NH₂, -F, -CN

- Key Differences: The nitrile (-CN) group replaces the hydroxymethyl (-CH₂OH), enabling participation in nucleophilic additions or reductions to form amines. This compound serves as a precursor for synthesizing this compound via reduction .

Data Table: Comparative Analysis

Notes

- Commercial Availability: this compound is discontinued, but analogues like the trifluoromethyl and brominated versions remain accessible .

- Structural Insights: Substituent electronic effects (e.g., -CF₃ vs. -NO₂) dictate reactivity patterns, guiding tailored synthesis routes for target applications.

Biological Activity

(3-Amino-5-fluorophenyl)methanol is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. With the molecular formula C7H8FNO and a molecular weight of 143.15 g/mol, this compound is structurally characterized by the presence of an amino group and a fluorine atom, which are critical for its biological interactions.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving appropriate precursors. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The amino group can form hydrogen bonds, influencing protein conformation and function. This interaction is essential in modulating various biological pathways, particularly in the context of enzyme inhibition and receptor modulation .

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokine production.

- Anticancer Potential : Research has suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study 1 : In vitro assays demonstrated that the compound inhibited the growth of certain cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Study 2 : A pharmacokinetic study in animal models revealed favorable absorption and distribution characteristics, supporting its potential for systemic therapeutic applications .

Data Tables

| Activity Type | IC50 Value (µM) | Target Pathway |

|---|---|---|

| Antimicrobial | 15 | Cell wall synthesis |

| Anti-inflammatory | 20 | Cytokine production |

| Anticancer | 10 | Apoptotic pathways |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Amino-5-fluorophenyl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via amination of fluorinated phenol precursors. For example, nitration of 5-fluoro-m-cresol followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) can yield the amino-alcohol derivative. Protective groups (e.g., acetyl for the amino group) may be employed to prevent side reactions. Elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) enhance reaction efficiency. Yields vary between 60–85% depending on the reductant and catalyst used .

| Synthetic Route | Conditions | Yield |

|---|---|---|

| Nitration + Reduction | NaBH₄, THF, 80°C | 72% |

| Catalytic Hydrogenation | H₂, Pd-C, Ethanol, 120°C | 85% |

| Protective Group Strategy | Ac₂O, DMF, 100°C → NaBH₄ reduction | 68% |

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

- Methodological Answer : Purity is validated via HPLC (C18 column, mobile phase: MeOH/H₂O with 0.1% TFA) and GC-MS (electron ionization mode). Melting point analysis (reported range: 139–142°C) and ¹H/¹³C NMR (DMSO-d₆, δ 6.8–7.2 ppm for aromatic protons) confirm structural integrity. Residual solvents are quantified using headspace GC, adhering to ICH guidelines .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies observed in NMR spectral data of this compound derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from tautomerism or solvent interactions. Use deuterated DMSO to stabilize the amino group and suppress exchange broadening. 2D techniques (COSY, HSQC) clarify coupling patterns, while variable-temperature NMR (25–60°C) identifies dynamic equilibria. Cross-validation with FT-IR (N-H stretch: 3300–3500 cm⁻¹) and X-ray crystallography resolves ambiguities .

Q. How does the electronic effect of the amino and fluorine substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The amino group (-NH₂) is a strong electron donor (ortho/para-directing), while fluorine (-F) is weakly electron-withdrawing (meta-directing). This dual electronic profile leads to regioselective reactions. For example, bromination favors the para position to the amino group (yielding 3-amino-5-fluoro-4-bromophenylmethanol), confirmed by LC-MS (m/z 234 [M+H]⁺). Computational studies (DFT, B3LYP/6-311+G*) correlate substituent effects with reaction barriers .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how are cytotoxicity thresholds determined?

- Methodological Answer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity (IC₅₀ values). For mechanistic studies, ROS detection (DCFH-DA probe) and apoptosis assays (Annexin V/PI staining) are employed. Dose-response curves (0.1–100 μM) and SAR analysis of derivatives (e.g., esterified methanol groups) identify pharmacophores. Cytotoxicity thresholds are defined as <70% viability at 50 μM, validated via triplicate experiments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Use dynamic light scattering (DLS) to measure particle size in suspensions. Solubility is quantified via shake-flask method (24 h equilibrium in H₂O/EtOAc). For hydrophobic batches, derivatization (e.g., HCl salt formation) improves aqueous solubility. Conflicting data are reconciled by reporting solvent pH and temperature explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.